Furo[3,2-c]pyridin-3(2H)-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their roles as pharmacophores in the development of drugs targeting various diseases, including schizophrenia, cancer, and as vaccine adjuvants. The structural uniqueness of the furo[3,2-c]pyridine core offers a versatile scaffold for the synthesis of a wide range of biologically active molecules2367910.
The discovery of alpha7 nAChR agonists based on the furo[2,3-c]pyridine scaffold has opened new avenues for the treatment of cognitive deficits associated with schizophrenia. The compound PHA-543,613 is a prime example of such an agonist with promising in vitro and in vivo profiles1.
The furo[3,2-c]pyridine derivatives have shown potential antipsychotic activity in preclinical models, indicating their possible use in the treatment of psychiatric disorders. The distinct effects of these compounds on dopamine neurons suggest a novel approach to managing symptoms of psychosis2.
Furo[2,3-c]pyridines have been identified as TLR8 agonists, which could serve as non-inflammatory vaccine adjuvants. This represents a significant advancement in the development of adjuvants that are effective yet lack the side effects associated with inflammation3.
The versatility of the furo[3,2-c]pyridine core has been exploited in chemical synthesis, providing a toolbox for regioselective lithiations and enabling the creation of a variety of functionalized molecules for further pharmacological evaluation4.
Furo[3,2-c]pyridine derivatives have also been investigated for their anticancer properties. Novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and shown to exhibit promising anticancer activity against various human cancer cell lines, with some compounds demonstrating high potency and selectivity10.
The furo[3,2-c]pyridine derivatives exhibit their biological activities through various mechanisms of action. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), which is a target for the treatment of cognitive deficits in schizophrenia1. The compound demonstrates rapid brain penetration and high oral bioavailability, showing efficacy in auditory sensory gating and cognitive performance in animal models.
Another study highlights the antipsychotic potential of arylpiperazine derivatives of the furo[3,2-c]pyridine ring system, which exhibit significant activity in behavioral models of antipsychotic activity. These compounds show potent affinity for serotonin receptors while weakly interacting with dopamine D2 receptors, suggesting a distinct mechanism of action from traditional antipsychotics2.
Furthermore, furo[2,3-c]pyridines have been found to activate Toll-like receptor 8 (TLR8)-dependent signaling pathways without inducing proinflammatory cytokines, indicating their potential as vaccine adjuvants with minimal reactogenicity3. The regioselective lithiation of furo[2,3-c]pyridine has also been described, enabling the synthesis of polysubstituted derivatives that could be engaged in various coupling reactions, potentially leading to novel pharmacological agents4.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7